molecular formula C6H4F2N2 B1459709 1-(difluoromethyl)-1H-pyrrole-2-carbonitrile CAS No. 1559064-15-1

1-(difluoromethyl)-1H-pyrrole-2-carbonitrile

Cat. No.: B1459709
CAS No.: 1559064-15-1
M. Wt: 142.11 g/mol
InChI Key: AHAODOYDGQCJAQ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrrole-2-carbonitrile is an organic compound that features a pyrrole ring substituted with a difluoromethyl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-1H-pyrrole-2-carbonitrile typically involves the introduction of the difluoromethyl group onto a pyrrole ring. One common method is the difluoromethylation of pyrrole derivatives using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of metal catalysts, such as copper or palladium, can facilitate the difluoromethylation reaction, allowing for large-scale production under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethylated pyrrole oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include difluoromethylated pyrrole derivatives with various functional groups, such as amines, thiols, or oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-1H-pyrrole-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyano group can also participate in interactions with nucleophilic sites on proteins or other biomolecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)-1H-pyrrole-2-carbonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(Fluoromethyl)-1H-pyrrole-2-carbonitrile: Contains a fluoromethyl group, offering different reactivity and properties.

    1-(Chloromethyl)-1H-pyrrole-2-carbonitrile: Features a chloromethyl group, which can undergo different substitution reactions.

Uniqueness

1-(Difluoromethyl)-1H-pyrrole-2-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry for designing molecules with specific biological activities and improved metabolic stability.

Properties

IUPAC Name

1-(difluoromethyl)pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2/c7-6(8)10-3-1-2-5(10)4-9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAODOYDGQCJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246051
Record name 1H-Pyrrole-2-carbonitrile, 1-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559064-15-1
Record name 1H-Pyrrole-2-carbonitrile, 1-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559064-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-carbonitrile, 1-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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